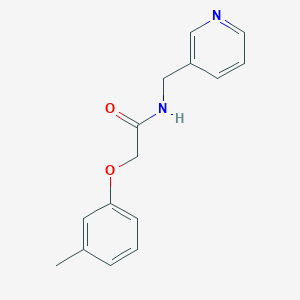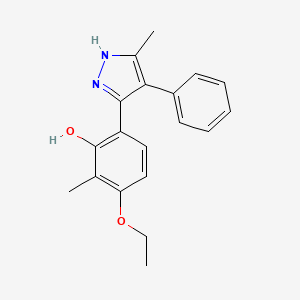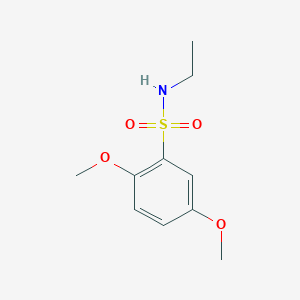
N-(3'-fluoro-3-biphenylyl)-1-prolyl-4-piperidinecarboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3'-fluoro-3-biphenylyl)-1-prolyl-4-piperidinecarboxamide hydrochloride, commonly known as FPPP, is a synthetic compound that belongs to the family of piperidine-based compounds. It is a highly potent and selective dopamine D3 receptor agonist, which has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
FPPP acts as a potent and selective agonist of dopamine D3 receptors. It has been shown to stimulate the release of dopamine in the mesolimbic system of the brain, which is responsible for the rewarding effects of drugs of abuse. FPPP has been shown to reduce drug-seeking behavior and relapse in animal models of addiction, suggesting its potential use in the treatment of drug addiction.
Biochemical and Physiological Effects:
FPPP has been shown to have potent effects on the mesolimbic system of the brain, which is responsible for reward, motivation, and addiction-related behaviors. It has been shown to stimulate the release of dopamine in this system, which is responsible for the rewarding effects of drugs of abuse. FPPP has also been shown to reduce drug-seeking behavior and relapse in animal models of addiction, suggesting its potential use in the treatment of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPPP is a highly potent and selective dopamine D3 receptor agonist, which makes it an attractive compound for studying the role of dopamine D3 receptors in various neurological and psychiatric disorders. However, its high potency and selectivity also make it difficult to study its effects in vivo, as it requires high doses to be effective. Furthermore, FPPP has been shown to have potential toxic effects on the liver and kidneys, which need to be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for research on FPPP. One potential direction is to study its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems, which are known to play a crucial role in addiction-related behaviors. Another potential direction is to study its effects on other neurological and psychiatric disorders, such as schizophrenia and depression. Finally, there is a need for further research on the safety and toxicity of FPPP, particularly in the context of long-term use.
Métodos De Síntesis
FPPP can be synthesized by a multistep process starting from commercially available starting materials. The first step involves the synthesis of 3'-fluoro-3-biphenylcarboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 1-prolyl-4-piperidinol in the presence of a base to yield FPPP. The final product is obtained as a hydrochloride salt, which is a white crystalline powder.
Aplicaciones Científicas De Investigación
FPPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have high affinity and selectivity for dopamine D3 receptors, which are predominantly expressed in the mesolimbic system of the brain. This system is known to play a crucial role in reward, motivation, and addiction-related behaviors. FPPP has been shown to have potent anti-addictive effects in preclinical studies, suggesting its potential use in the treatment of drug addiction.
Propiedades
IUPAC Name |
N-[3-(3-fluorophenyl)phenyl]-1-(pyrrolidine-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2/c24-19-6-1-4-17(14-19)18-5-2-7-20(15-18)26-22(28)16-9-12-27(13-10-16)23(29)21-8-3-11-25-21/h1-2,4-7,14-16,21,25H,3,8-13H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHZFESNPGPSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[1-(3,4,5-trimethoxyphenyl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5661736.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5661749.png)
![1-(2,4-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5661756.png)



![4-[1-(3,4-difluorophenyl)-5-(tetrahydrofuran-3-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5661785.png)
![2-[(4aR*,7aS*)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5661793.png)
![N-[4-(aminosulfonyl)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5661798.png)
![(1S*,5R*)-3-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5661802.png)
![N-{4-[5-(acetylamino)-1-methyl-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B5661811.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5661821.png)
![2-[4-(4-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5661834.png)